N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Inhibitors

N-(4-(Furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative with the molecular formula C19H19NO3S and molecular weight 341.4 g/mol. It belongs to the N-benzylbenzenesulfonamide class, featuring a 2,5-dimethyl-substituted benzenesulfonamide core linked via a methylene bridge to a para-substituted phenyl ring bearing a furan-3-yl heterocycle.

Molecular Formula C19H19NO3S
Molecular Weight 341.43
CAS No. 2034556-58-4
Cat. No. B2987101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide
CAS2034556-58-4
Molecular FormulaC19H19NO3S
Molecular Weight341.43
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
InChIInChI=1S/C19H19NO3S/c1-14-3-4-15(2)19(11-14)24(21,22)20-12-16-5-7-17(8-6-16)18-9-10-23-13-18/h3-11,13,20H,12H2,1-2H3
InChIKeyXHRCNVYKJXJOSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide (CAS 2034556-58-4): Chemical Class, Availability, and Evidence Status


N-(4-(Furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative with the molecular formula C19H19NO3S and molecular weight 341.4 g/mol . It belongs to the N-benzylbenzenesulfonamide class, featuring a 2,5-dimethyl-substituted benzenesulfonamide core linked via a methylene bridge to a para-substituted phenyl ring bearing a furan-3-yl heterocycle. Currently, no primary research articles, patents, or authoritative bioactivity database entries exist for this specific compound. All available information originates from vendor technical datasheets and chemical supplier catalogs, which report a typical purity of ≥95% . The furan-3-yl substitution pattern distinguishes it from more extensively studied furan-2-yl sulfonamide analogs and from thiophene-containing counterparts that have demonstrated antiviral and carbonic anhydrase inhibitory activities in published studies.

Why N-(4-(Furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide Cannot Be Replaced by Common Analogs: Structural and Electronic Determinants


Substituting N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide with a close analog risks altering critical molecular recognition features. The regioisomeric analog N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide (CAS 2034414-39-4) shares the same molecular formula but positions methyl groups at the 3- and 4-positions of the sulfonamide-bearing benzene ring rather than the 2- and 5-positions . This regioisomeric shift changes the steric environment around the sulfonamide moiety and alters the electronic distribution of the aromatic ring, which can affect hydrogen-bonding geometry with target enzymes and overall binding affinity. Published structure-activity relationship (SAR) studies on related benzenesulfonamide series confirm that the position of methyl substituents on the benzenesulfonamide ring significantly impacts inhibitory potency against validated targets such as carbonic anhydrase isoforms and viral M2 proton channels [1][2]. Additionally, replacing the furan-3-yl group with a furan-2-yl or thiophene heterocycle introduces different heteroatom orientations and electronic properties, which literature data show can lead to measurable differences in enzyme inhibition potency and selectivity profiles.

Quantitative Differentiation Evidence for N-(4-(Furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide: Comparator Analysis


Regioisomeric Differentiation: 2,5-Dimethyl vs. 3,4-Dimethyl Benzenesulfonamide Core

The target compound N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide and its closest regioisomer N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamide (CAS 2034414-39-4) share identical molecular formula (C19H19NO3S) and molecular weight (341.4 g/mol) but differ in the methyl substitution pattern on the benzenesulfonamide ring . The 2,5-dimethyl configuration places methyl groups adjacent to the sulfonamide moiety (ortho position) and para to it, creating a unique steric environment that can influence the conformational freedom of the sulfonamide group and its hydrogen-bonding capacity. In contrast, the 3,4-dimethyl analog positions methyl groups meta and para to the sulfonamide, resulting in different electronic and steric properties. While no direct head-to-head biological comparison has been published for these two specific compounds, SAR studies on benzenesulfonamide-based carbonic anhydrase inhibitors demonstrate that the position and number of methyl substituents on the benzenesulfonamide ring significantly modulate inhibitory potency, with Ki variations exceeding 10-fold observed between positional isomers in related series [1]. The 2,5-dimethyl pattern has been specifically identified as an important structural feature in antiviral benzenesulfonamide derivatives targeting the influenza M2 proton channel, where it contributed to potent anti-H5N1 activity (EC50 = 0.47 μM for lead compound 11k in the series) [2].

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Inhibitors

Furan-3-yl vs. Furan-2-yl Substitution: Implications for Carbonic Anhydrase Binding Mode

The target compound features a furan-3-yl group attached to the para position of the benzyl ring, whereas the majority of published furan-containing benzenesulfonamide CA inhibitors utilize furan-2-yl substitution [1][2]. A crystallographic study of human carbonic anhydrase II (hCA II) in complex with 4-(furan-2-ylmethylamino)benzenesulfonamide (PDB ID: 6SFU, resolution 1.04 Å) provides direct structural evidence that furan-2-yl-containing benzenesulfonamides bind within the hCA II active site, with the furan oxygen positioned to engage in specific interactions with the enzyme [1]. The furan-3-yl attachment in the target compound alters the orientation of the heterocycle relative to the benzenesulfonamide pharmacophore. In the comprehensive study by Angeli et al. (2023), fifteen novel furyl sulfonamides (predominantly furan-2-yl derivatives) were evaluated against hCA I, II, IV, and IX isoforms, with compounds demonstrating potency superior to the reference drug acetazolamide (AAZ) [2]. Specifically, 8 compounds were more potent than AAZ against hCA I, 11 compounds against hCA IV, and 4 compounds against hCA IX, with compound 13d achieving selectivity indices of 70 (hCA I), 13.5 (hCA II), and 20 (hCA IV) relative to off-target isoforms.

Carbonic Anhydrase Inhibition X-ray Crystallography Ligand Design

Furan vs. Thiophene Heterocycle: Differential Antiviral Activity of 2,5-Dimethylbenzenesulfonamide Derivatives

A systematic SAR study by Yu et al. (2018) on heteroaromatic-based benzenesulfonamide derivatives as influenza A H5N1 M2 proton channel inhibitors directly compared furan, thiophene, and benzothiophene cores attached to the benzenesulfonamide scaffold [1]. The study explicitly reported that the 2,5-dimethyl-substituted thiophene moiety was a more potent core structure than the 2,5-dimethyl-substituted furan moiety in terms of anti-H5N1 activity. The most potent compound in the series (11k, containing a thiophene core) exhibited an EC50 value of 0.47 μM against H5N1 virus with a selectivity index of 119.9, comparable to the reference drug amantadine [1]. While the target compound contains a furan-3-yl group (not directly tested in this study), the published data establish that within the 2,5-dimethylbenzenesulfonamide chemotype, the choice of heterocycle (furan vs. thiophene) produces measurable differences in antiviral potency. This provides a basis for expecting that the furan-3-yl-containing target compound will exhibit antiviral activity that differs from both thiophene and furan-2-yl analogs in this chemotype.

Antiviral Drug Discovery Influenza M2 Channel Heterocyclic SAR

Furan-3-yl-benzyl vs. Unsubstituted Benzyl: Physicochemical and Target Engagement Differentiation

Compared to the simpler analog N-benzyl-2,5-dimethylbenzenesulfonamide (CAS 257953-11-0, MW 275.37 g/mol), the target compound incorporates a furan-3-yl substituent at the para position of the benzyl ring, increasing molecular weight to 341.4 g/mol and adding a hydrogen-bond acceptor (furan oxygen) to the molecular structure [1]. This structural elaboration increases topological polar surface area (TPSA) and adds conformational complexity. In the context of fragment-based drug discovery, the furan-3-yl group represents a 'growth vector' from the minimal N-benzylsulfonamide pharmacophore. Class-level evidence from the furan sulfonamide CA inhibitor series demonstrates that adding furan substituents to benzenesulfonamide scaffolds can substantially enhance enzyme inhibition potency; in the Angeli et al. study, several furyl sulfonamides were more potent than acetazolamide against hCA I, IV, and IX isoforms, with selectivity indices reaching up to 70 for the hCA I isoform [2]. While the unsubstituted benzyl analog has no published CA inhibition data, the addition of heterocyclic groups to benzenesulfonamides is a validated strategy for improving both potency and isoform selectivity in this target class.

Drug-Likeness Physicochemical Profiling Fragment-Based Design

Research Application Scenarios for N-(4-(Furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide Based on Available Evidence


Carbonic Anhydrase Isoform Selectivity Profiling – Exploring Furan-3-yl as an Underexplored Vector

The published furan sulfonamide carbonic anhydrase inhibitor series (Angeli et al., 2023) focused predominantly on furan-2-yl derivatives, establishing that this chemotype can achieve potency superior to acetazolamide and selectivity indices up to 70 against hCA I [1]. The target compound, bearing a furan-3-yl group, offers a structurally distinct heterocycle orientation for CA isoform profiling. Researchers can procure this compound to determine whether furan-3-yl attachment yields a shifted isoform selectivity profile compared to the published furan-2-yl series, potentially revealing preferential inhibition of tumor-associated isoforms hCA IX or hCA XII. The 2,5-dimethylbenzenesulfonamide core further differentiates it from published 4-substituted benzenesulfonamide CA inhibitors.

Antiviral SAR Expansion – Furan-3-yl Heterocycle in Influenza M2 Channel Inhibitor Chemotype

The SAR study by Yu et al. (2018) demonstrated that within 2,5-dimethylbenzenesulfonamide-based M2 proton channel inhibitors, the thiophene heterocycle was superior to furan-2-yl for anti-H5N1 activity (lead EC50 = 0.47 μM) [2]. However, furan-3-yl was not evaluated. Procurement of the target compound enables a three-way comparison (thiophene vs. furan-2-yl vs. furan-3-yl) to complete the heterocycle SAR matrix in this chemotype, potentially identifying whether furan-3-yl offers an intermediate potency or unique resistance profile against amantadine-resistant M2 variants.

Medicinal Chemistry Hit Expansion – 2,5-Dimethylbenzenesulfonamide Scaffold with Furan-3-yl Growth Vector

Starting from the minimal N-benzyl-2,5-dimethylbenzenesulfonamide scaffold (MW 275.37), the target compound incorporates a furan-3-yl substituent that adds hydrogen-bonding capacity and π-stacking potential for enhanced target engagement [3]. This compound serves as an advanced intermediate for medicinal chemistry programs targeting enzymes with heterocycle-accommodating subpockets. The confirmed commercial availability at ≥95% purity makes it suitable for direct use in biochemical screening cascades without requiring in-house synthesis of the core scaffold.

Regioisomeric Comparator Studies – Systematic Evaluation of Methyl Substitution Effects

The availability of both the 2,5-dimethyl (CAS 2034556-58-4) and 3,4-dimethyl (CAS 2034414-39-4) regioisomers of N-(4-(furan-3-yl)benzyl)-dimethylbenzenesulfonamide creates an opportunity for systematic SAR studies on the impact of methyl group positioning on biological activity . Head-to-head comparative screening of these two isomers against panels of enzymes (e.g., carbonic anhydrases, kinases, or cytochrome P450 isoforms) can quantify the contribution of the 2,5-dimethyl substitution pattern to potency and selectivity, generating SAR data that informs lead optimization decisions in sulfonamide-based drug discovery programs.

Quote Request

Request a Quote for N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.